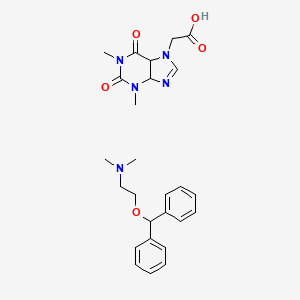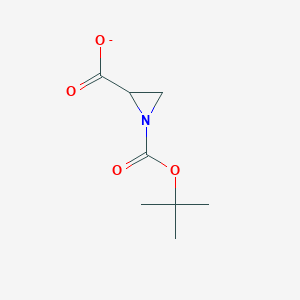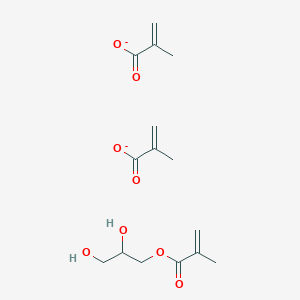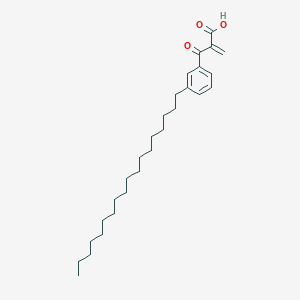
1,7-Naphthyridin-8(7H)-one, 6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Naphthyridin-8(7H)-one, 6-phenyl- is a heterocyclic compound that belongs to the naphthyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-8(7H)-one, 6-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of phenyl-substituted amines and ketones, followed by cyclization using acidic or basic catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
1,7-Naphthyridin-8(7H)-one, 6-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
1,7-Naphthyridin-8(7H)-one, 6-phenyl- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,7-Naphthyridin-8(7H)-one, 6-phenyl- involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,8-Naphthyridin-2(1H)-one
- Quinolin-8-ol
- Isoquinolin-1(2H)-one
Uniqueness
1,7-Naphthyridin-8(7H)-one, 6-phenyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it might exhibit different pharmacokinetic properties or binding affinities.
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
6-phenyl-2,3,4,4a,5,6,7,8a-octahydro-1H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13-11(7-4-8-15-13)9-12(16-14)10-5-2-1-3-6-10/h1-3,5-6,11-13,15H,4,7-9H2,(H,16,17) |
InChIキー |
QHOLZULUKSHWPN-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(NC(=O)C2NC1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)



![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)

